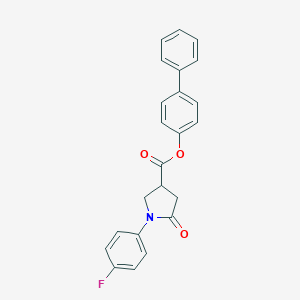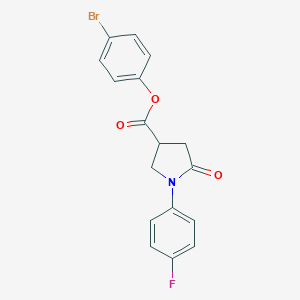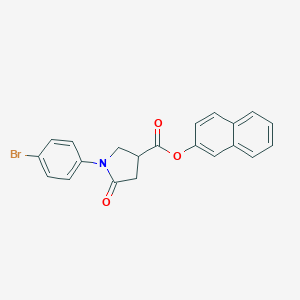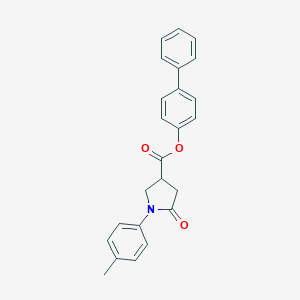![molecular formula C21H18ClN3O2S B271077 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271077.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CCT018159, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound has been synthesized using a specific method and has been found to have a unique mechanism of action that results in various biochemical and physiological effects. In
Wirkmechanismus
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has a unique mechanism of action that involves the inhibition of protein kinases CK2 and GSK-3β. CK2 is a protein kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. GSK-3β is a serine/threonine kinase that is involved in the regulation of various cellular processes, including glycogen metabolism, gene expression, and cell cycle progression. Inhibition of these protein kinases by N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide results in various biochemical and physiological effects.
Biochemical and Physiological Effects
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to have various biochemical and physiological effects. Inhibition of CK2 by N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. Inhibition of GSK-3β by N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide results in the inhibition of amyloid plaque formation in the brain, which is associated with Alzheimer's disease. N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been found to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized using the method described above. It has been found to be effective in inhibiting the activity of CK2 and GSK-3β, making it a useful tool for studying the role of these protein kinases in various cellular processes. However, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide also has some limitations. It has been found to have low solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research involving N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is to explore its potential as a therapeutic agent for cancer and Alzheimer's disease. Studies have shown that N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has potential in inhibiting the growth of cancer cells and reducing amyloid plaque formation in the brain. Further research is needed to determine its effectiveness in vivo and its potential side effects. Another direction is to explore its potential as a tool for studying the role of CK2 and GSK-3β in various cellular processes. Studies have shown that N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide can be used to inhibit the activity of these protein kinases, making it a useful tool for studying their role in cell proliferation, differentiation, and apoptosis. Further research is needed to determine its effectiveness in vivo and its potential limitations.
Synthesemethoden
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves a multistep process that includes the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. The intermediate is then reacted with 4-methylbenzaldehyde to form a Schiff base, which is reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with pyrrolidine-3-carboxylic acid to form the final product, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to have potential in various scientific research applications. One such application is in the field of cancer research. Studies have shown that N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibits the growth of cancer cells by targeting the protein kinase CK2, which is overexpressed in many types of cancer. N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been found to have potential in the treatment of Alzheimer's disease, as it inhibits the activity of the enzyme GSK-3β, which is involved in the formation of amyloid plaques in the brain.
Eigenschaften
Produktname |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide |
|---|---|
Molekularformel |
C21H18ClN3O2S |
Molekulargewicht |
411.9 g/mol |
IUPAC-Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H18ClN3O2S/c1-13-2-8-17(9-3-13)25-11-15(10-19(25)26)20(27)24-21-23-18(12-28-21)14-4-6-16(22)7-5-14/h2-9,12,15H,10-11H2,1H3,(H,23,24,27) |
InChI-Schlüssel |
MFQYZKHIYDUDAK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(benzyloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270996.png)
![N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270997.png)
![3-[(3-Methoxybenzoyl)amino]phenyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271003.png)










